3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-13-6-7-16(24-2)14(9-13)15-10-25-18(20-15)21-17(22)11-4-3-5-12(19)8-11/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUVVSDBDVBZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a receptor tyrosine kinase involved in cell proliferation, differentiation, and angiogenesis.
Mode of Action
The compound interacts with FGFR1, inhibiting its phosphorylation. This interaction disrupts the normal signaling pathways of the receptor, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of FGFR1 affects multiple biochemical pathways. FGFR1 is involved in the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways play crucial roles in cell proliferation, survival, and migration.
Pharmacokinetics
The molecular weight of the compound is 336181, which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed.
Biological Activity
3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural features of this compound, including the bromine atom and thiazole moiety, are believed to contribute significantly to its biological properties.
Chemical Structure and Properties
The molecular formula of 3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is C16H16BrN3O2S, with a molecular weight of approximately 396.28 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H16BrN3O2S |
| Molecular Weight | 396.28 g/mol |
| IUPAC Name | 3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
| Structural Features | Bromine atom; Thiazole ring; Dimethoxyphenyl group |
Anticancer Properties
Research indicates that 3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells. Specifically, it was found to be effective against non-small cell lung cancer (NSCLC) cell lines with fibroblast growth factor receptor (FGFR) amplification. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and survival.
Case Study:
In a study evaluating the effects of this compound on NSCLC cell lines (NCI-H520, NCI-H1581), it was observed that the compound reduced cell viability by inducing G0/G1 phase arrest and promoting apoptosis. The IC50 values ranged from 10 to 20 µM across different cell lines, indicating potent activity against FGFR-driven tumors .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The thiazole moiety is particularly significant as compounds containing this structure have been associated with various antimicrobial effects.
Research Findings:
A recent investigation into the antimicrobial properties revealed that 3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibited minimum inhibitory concentrations (MICs) in the range of 15-30 µg/mL against tested bacterial strains .
The biological activity of 3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can be attributed to its ability to interact with specific biological targets:
- Inhibition of Kinases: The compound has been shown to inhibit various kinases involved in cancer progression.
- Apoptotic Pathways: It promotes apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
- DNA Binding: Molecular docking studies suggest that it interferes with DNA binding proteins, thereby inhibiting transcriptional activity related to cancer cell survival.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (Br, Cl) on the benzamide may enhance stability and target binding via halogen interactions, while electron-donating groups (methoxy) improve solubility .
- Substitution on the thiazole ring (e.g., 4-aryl groups) influences steric bulk and π-π stacking in biological targets .
Key Observations :
Enzyme Inhibition and Receptor Binding
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : Exhibits anti-inflammatory activity, attributed to COX-2 inhibition via chlorine-induced halogen bonding .
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Shows 129% efficacy in plant growth modulation, likely due to phenoxy group-mediated hydrophobic interactions .
- EMAC2060/EMAC2061 : Moderate HIV-1 RT inhibition, with dichlorophenyl groups enhancing hydrophobic pocket binding .
Crystallographic Insights
- 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide : Planar amide moiety (r.m.s. deviation: 0.048 Å) and antiperpendicular C=O/F alignment facilitate dimer formation via N–H···N hydrogen bonds (2.88 Å) .
- Comparatively, bromine’s larger van der Waals radius in the target compound may disrupt similar packing, altering solubility or crystallinity.
Physicochemical Properties
- Melting Points : Brominated derivatives generally exhibit higher melting points than fluoro or methoxy analogues due to increased molecular weight and packing efficiency.
- Solubility : Methoxy groups enhance water solubility, whereas bromine and aryl thiazole substituents promote lipid solubility .
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed through a cyclocondensation reaction:
Step 1: Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-one
- Procedure : Bromination of 1-(2,5-dimethoxyphenyl)ethan-1-one using bromine in acetic acid at 0–5°C.
- Yield : 70–85% (reported for analogous brominations).
- Characterization : $$ ^1H $$-NMR (CDCl₃): δ 7.45 (d, 1H, Ar-H), 6.95 (dd, 1H, Ar-H), 4.20 (s, 2H, CH₂Br), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).
Step 2: Thiazole Ring Formation
Amide Coupling Strategies
Method A: Acid Chloride Coupling
- Step 1 : Conversion of 3-bromobenzoic acid to 3-bromobenzoyl chloride using thionyl chloride (SOCl₂).
- Step 2 : Reaction with 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine in anhydrous pyridine at 0–5°C.
- Yield : 78–82%.
- Advantages : High purity, minimal byproducts.
Method B: Carbodiimide-Mediated Coupling
- Reagents : 3-Bromobenzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
- Conditions : DMF, room temperature, 12 hours.
- Yield : 65–70%.
- Characterization : $$ ^{13}C $$-NMR (DMSO-d₆): δ 165.2 (C=O), 153.1 (thiazole C-2), 121.5–148.3 (aromatic carbons).
Optimization and Process Parameters
Solvent and Temperature Effects
| Parameter | Acid Chloride Method | Carbodiimide Method |
|---|---|---|
| Optimal Solvent | Pyridine | DMF |
| Temperature | 0–5°C | 25°C |
| Reaction Time | 2–3 hours | 12 hours |
| Purity (HPLC) | 98–99% | 95–97% |
Bromination Efficiency
Bromination of the benzamide precursor is critical for regioselectivity. Use of N-bromosuccinimide (NBS) in dichloromethane at 40°C achieves >90% conversion for analogous compounds.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the recommended synthetic routes for 3-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the thiazole core. A general approach includes:
- Step 1: Condensation of 2,5-dimethoxyphenyl-substituted thiazole-2-amine with 3-bromobenzoyl chloride using coupling agents (e.g., HATU or EDC) in anhydrous solvents like DMF or THF under nitrogen .
- Step 2: Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .
- Optimization: Reaction temperature (0–25°C), solvent choice (polar aprotic solvents enhance nucleophilicity), and catalyst selection (e.g., pyridine for acid scavenging) are critical to suppress side reactions like hydrolysis .
Q. How can structural characterization be performed to confirm the identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, thiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+ ~445.2 g/mol) .
- X-ray Crystallography: Single-crystal XRD to resolve ambiguous stereoelectronic effects, particularly for the thiazole-benzamide linkage .
- HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination. Use ATP/nucleotide competitors for kinase profiling .
- Cell Viability Assays: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Include positive controls (e.g., doxorubicin) .
- Solubility Testing: Kinetic solubility in PBS (pH 7.4) and DMSO for dose-response curve reliability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
Methodological Answer:
- Substituent Variation: Replace the 3-bromo group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on binding .
- Bioisosteric Replacement: Substitute the thiazole ring with oxadiazole or triazole to assess heterocycle-specific interactions .
- Computational Modeling: Docking studies (AutoDock Vina) using crystal structures of target enzymes (e.g., PFOR enzyme PDB: 1B0O) to predict binding poses .
Q. What strategies resolve contradictory data in enzyme inhibition vs. cellular activity?
Methodological Answer:
- Orthogonal Assays: Validate target engagement using thermal shift assays (TSA) or cellular thermal shift assays (CETSA) .
- Off-Target Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Metabolic Stability Testing: Incubate with liver microsomes to assess if poor cellular activity stems from rapid metabolism .
Q. How can solubility challenges be addressed for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use 10% DMSO/90% PEG-400 for IP/IV administration .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation to enhance bioavailability .
- Prodrug Design: Introduce phosphate or ester groups at the benzamide moiety for pH-sensitive release .
Q. What analytical methods are recommended for stability studies under varying pH and temperature?
Methodological Answer:
- Forced Degradation: Expose to 0.1 M HCl (pH 1), NaOH (pH 13), and H2O2 (3%) at 40°C for 48 hours .
- LC-MS/MS: Monitor degradation products (e.g., hydrolysis of the amide bond) using a C18 column and gradient elution .
- Solid-State Stability: Store under accelerated conditions (40°C/75% RH) and analyze via PXRD to detect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
